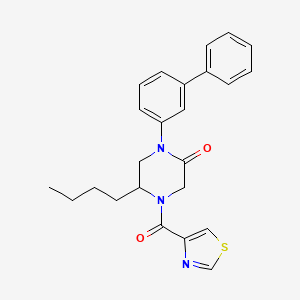

![molecular formula C22H22N2OS B5587874 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine" belongs to a class of organic compounds that feature complex structures involving benzyl, thiazol, and phenylpiperidine groups. These components contribute to the compound's diverse chemical behavior and potential applications in various fields, excluding drug use and dosage information as per your guidelines.

Synthesis Analysis

Synthesis of compounds related to 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine involves several steps, including condensation and cyclization reactions. For instance, derivatives have been synthesized through the reaction of benzo[d]thiazol with different amines and aldehydes, leading to various substituted products with potential biological activities (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category has been extensively analyzed using spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational frequencies, and electronic transitions of synthesized derivatives have been studied, revealing insights into the stability and charge distribution within the molecule (Rajaraman et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound often include transformations leading to the formation of new derivatives with varied substituents, showcasing its reactivity towards different chemical reagents. The preparation of derivatives through one-pot, multi-component reactions signifies the versatility of the compound's chemical properties (Bade & Vedula, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine" are not directly available from the cited sources, indicating a need for further experimental studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the compound's functional groups and overall structure. Studies have explored the synthesis and characterization of related compounds, providing insights into their potential chemical behavior and interactions (Dani et al., 2013).

科学的研究の応用

Synthesis of Benzothiazoles and Thiazolopyridines

A metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation provides a uniform approach to these compounds from N-(hetero)arylthioamides. This dehydrogenative coupling process facilitates access to a variety of benzothiazoles and thiazolopyridines, suggesting potential applications in the synthesis or modification of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine related compounds (Qian et al., 2017).

Antibacterial Agents

Novel thiazolepyridine derived heterocyclic hybrids, specifically N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized through a one-pot, three-component reaction. These compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains, indicating their potential as lead compounds for the development of new antibacterial agents (Karuna et al., 2021).

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry highlight the importance of developing synthetic processes that are environmentally benign. The review details methods for synthesizing benzothiazoles using green chemistry principles, which could be relevant for the eco-friendly synthesis of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine and its analogs (Gao et al., 2020).

特性

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-(3-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(20-16-26-21(23-20)14-17-8-3-1-4-9-17)24-13-7-12-19(15-24)18-10-5-2-6-11-18/h1-6,8-11,16,19H,7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYJLWFKZMGTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)